4-Chloro-7-fluorocinnoline is a heterocyclic compound belonging to the class of cinnolines, characterized by a fused bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a modulator of gamma-aminobutyric acid (GABA) receptors and in anticancer research. The presence of chlorine and fluorine substituents enhances its biological activity and specificity.
4-Chloro-7-fluorocinnoline can be classified under several chemical categories:
The synthesis of 4-chloro-7-fluorocinnoline typically involves multi-step organic reactions. One common method includes:
The molecular formula for 4-chloro-7-fluorocinnoline is CHClFN. Its structure features:
The compound exhibits distinct physical properties due to its halogen substituents, which influence its electronic characteristics and reactivity.
4-Chloro-7-fluorocinnoline participates in various chemical reactions, including:
These reactions are crucial for developing derivatives with improved efficacy against specific biological targets .
The mechanism of action for 4-chloro-7-fluorocinnoline, particularly in its role as a GABA receptor modulator, involves:
Quantitative data from cytotoxicity assays indicate significant growth inhibition in various cancer cell lines, suggesting a promising therapeutic profile .
These properties are critical for determining the appropriate conditions for storage and handling during synthesis and application .
4-Chloro-7-fluorocinnoline has several notable applications:
The ongoing research into this compound highlights its versatility and importance in medicinal chemistry .
Cinnoline (1,2-benzodiazine), a bicyclic heterocycle with two adjacent nitrogen atoms, has evolved from a chemical curiosity to a privileged scaffold in drug design. Early interest emerged when the first natural cinnoline derivative—2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline—was isolated from Cichorium endivia L. extract, demonstrating hepatoprotective properties [2]. This discovery validated cinnolines as biologically relevant frameworks beyond synthetic compounds.
The landmark introduction of cinoxacin (3), a first-generation quinolone antibiotic bearing the cinnoline core, revolutionized their therapeutic positioning. Marketed for urinary tract infections, cinoxacin validated cinnoline’s drug-like properties and pharmacokinetic suitability [1] [2]. Subsequent research (2005–2019) expanded their therapeutic profile, revealing:
Table 1: Pharmacological Activities of Cinnoline Derivatives
Activity | Therapeutic Area | Key Derivatives |
---|---|---|
Antibacterial | Urinary/Gram- infections | Cinoxacin, sulphonamide-cinnolines (6) |
Antifungal | Candida/Aspergillus | 6-Hydroxycinnolines (5) |
Antimalarial | Plasmodium falciparum | Pyrazole-cinnolines (10) |
Antitumor | Oncology (various targets) | Kinase inhibitors, intercalators |
Anti-inflammatory | Chronic inflammation | Pyrazoline hybrids (23) |
These derivatives often function through target-specific mechanisms: human neutrophil elastase (HNE) inhibition (e.g., compound 1a), mycobacterial salicylate ligase (MbtA) blockade (e.g., compound 19), or DNA intercalation [2] [4]. The scaffold’s synthetic versatility—enabled by methods like the Richter synthesis (diazotization/cyclization) and transition metal-catalyzed cyclizations (e.g., Rh(III)-catalyzed C-H activation)—facilitated systematic exploration of structure-activity relationships (SARs) [4] [6].
Halogen atoms (Cl, F, Br) are strategically deployed in cinnoline design to modulate bioactivity. Their incorporation influences:
Table 2: Impact of Halogen Position on Cinnoline Bioactivity
Position | Halogen | Activity Enhancement | Example (Derivative) |
---|---|---|---|
4- | Cl | Antibacterial potency vs. Gram- bacteria | Sulphonamide-cinnolines (6) |
6- | Cl, Br | Antifungal (vs. C. neoformans) | 7-Chloro-3-nitrocinnoline (7) |
7- | Cl, F | Anti-inflammatory/analgesic activity | Pyrazoline-cinnolines (23) |
8- | F | Metabolic stability | Fluorinated analogs |
Notably, 7-chloro-3-nitrocinnoline (7) exemplifies halogen-enhanced antifungal activity, while 4-chloro-7-trifluoromethylquinoline (structurally analogous) demonstrates halogen utility in improving pharmacokinetic profiles [3] [7]. The synergistic effect of multi-halogenation is evident in compound 12 (7-chloro-6-fluorocinnoline carboxamide), exhibiting broader-spectrum antimicrobial action than mono-halogenated analogs [2].
4-Chloro-7-fluorocinnoline represents a strategically optimized hybrid leveraging halogen effects at both C4 and C7 positions. Its design incorporates key learnings from historical SAR:
Table 3: Physicochemical Profile of 4-Chloro-7-fluorocinnoline
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₈H₄ClFN₂ | Calculated |
Molecular Weight | 180.59 g/mol | [5] [7] |
Halogen Pattern | 4-Cl, 7-F | Designated |
LogP (Estimated) | ~2.8 | Comparative analysis |
Synthetic Accessibility | Moderate (2–4 steps) | Richter/Widman-Stoermer [4] [6] |
This compound addresses limitations of earlier cinnolines:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3